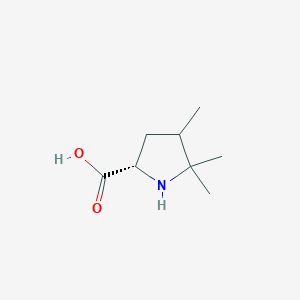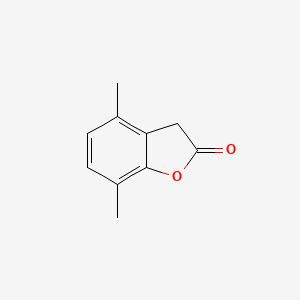
4,7-Dimethylbenzofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family It is characterized by a fused benzene and furan ring structure with two methyl groups at the 4 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde derivatives followed by cyclization and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 2-ethylphenol derivatives. This process can be optimized for higher yields and purity by controlling temperature, pressure, and the presence of catalysts such as palladium or platinum.
化学反应分析
Types of Reactions: 4,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Alkylated or acylated benzofuran derivatives.
科学研究应用
4,7-Dimethylbenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 4,7-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.
相似化合物的比较
Benzofuran: The parent compound without methyl substitutions.
Dibenzofuran: An analog with an additional fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 4,7-Dimethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 4 and 7 positions can affect its electronic properties and steric interactions, making it distinct from other benzofuran derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
4,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-7(2)10-8(6)5-9(11)12-10/h3-4H,5H2,1-2H3 |
InChI 键 |
JVKJCFSMLUBGQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(=O)OC2=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



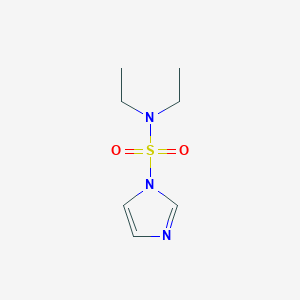
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)


![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
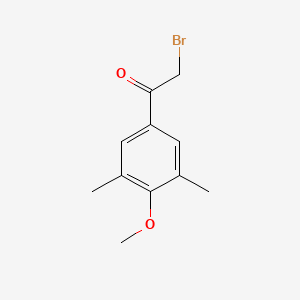
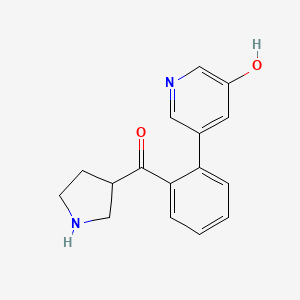
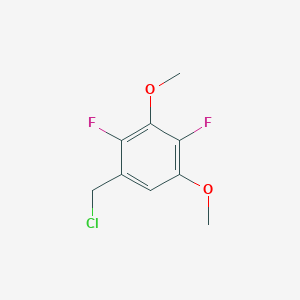
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
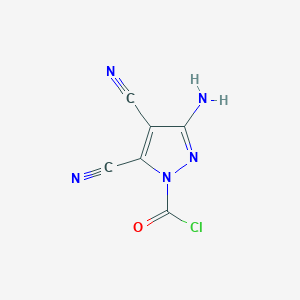

![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
